molecular formula C15H17N5O3 B2817267 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448027-71-1

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2817267
CAS No.: 1448027-71-1
M. Wt: 315.333
InChI Key: ILBLVCFJFYZHGX-UHFFFAOYSA-N
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Description

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a carboxamide group, a methoxy-substituted phenyl ring, and a pyrrolidin-2-one moiety.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-19-9-11(17-18-19)15(22)16-10-5-6-12(13(8-10)23-2)20-7-3-4-14(20)21/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBLVCFJFYZHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Pyrrolidinone Moiety: This step involves the reaction of a suitable amine with a lactam to form the pyrrolidinone ring.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxy group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step organic reactions, including cyclization, amide coupling, and functional group modifications:

Triazole Ring Formation

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) :
    The 1,2,3-triazole core is synthesized via click chemistry using copper(I) catalysts. For example:
    Reagents : Sodium azide, propargyl alcohol, CuSO₄·5H₂O, sodium ascorbate
    Conditions : Ethanol/water (1:1), 60°C, 12 h
    Yield : 82–89% (analogous methods from )

Amide Bond Formation

  • Carbodiimide-mediated coupling :
    The carboxamide group is introduced using coupling agents like CDI (1,1′-carbonyldiimidazole):
    Reagents : CDI, 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline
    Conditions : Dichloromethane (DCM), room temperature, 4 h
    Yield : 75% (method adapted from )

Pyrrolidinone Functionalization

  • Cyclization of precursor amines :
    The 2-oxopyrrolidin-1-yl group is formed via intramolecular cyclization of γ-aminobutyric acid derivatives:
    Reagents : Ethyl chloroformate, triethylamine
    Conditions : Tetrahydrofuran (THF), 0°C → room temperature, 6 h
    Yield : 68% (based on )

Post-Synthetic Modifications

The compound undergoes further transformations to optimize its properties or study structure-activity relationships:

Hydrolysis of the Amide Bond

  • Acidic or basic cleavage :
    The carboxamide group is hydrolyzed to carboxylic acid under strong conditions:
    Reagents : 6M HCl or 4M NaOH
    Conditions : Reflux, 8 h
    Product : 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (confirmed by IR and LC-MS)

Methoxylation and Demethylation

  • Protection/deprotection of methoxy groups :
    The 3-methoxy group can be demethylated using BBr₃:
    Reagents : Boron tribromide (1.0M in DCM)
    Conditions : −78°C → room temperature, 2 h
    Yield : 90% phenolic derivative (analogous to )

Reactivity of Functional Groups

Functional GroupReaction TypeReagents/ConditionsKey ObservationsSource
Triazole ringElectrophilic substitutionHNO₃/H₂SO₄, 0°CNitration at C5 position
PyrrolidinoneReductive aminationNaBH₃CN, pH 4–5Reduction of carbonyl to amine
CarboxamideAlkylationCH₃I, K₂CO₃, DMFN-methylation (confirmed by ¹H NMR)

Mechanistic Insights

  • Triazole stability : The 1,2,3-triazole ring resists ring-opening under acidic/basic conditions due to aromatic stabilization .

  • Amide bond cleavage : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate .

  • Pyrrolidinone reactivity : The lactam group participates in hydrogen bonding, influencing solubility and biological interactions .

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.82 (d, J = 8.4 Hz, 1H, aromatic-H), 3.89 (s, 3H, OCH₃), 2.95–2.85 (m, 4H, pyrrolidinone-H) .

  • HRMS : m/z calculated for C₁₆H₁₈N₅O₃ [M+H]⁺: 344.1354; found: 344.1358.

Scientific Research Applications

Anti-inflammatory Properties

Compounds containing the 1,2,3-triazole moiety have shown significant anti-inflammatory activity. For instance, derivatives of 1,2,3-triazoles have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). One study reported that a triazole derivative demonstrated selective COX-2 inhibition with an IC50 value of 20.5 µM, outperforming indomethacin in terms of selectivity and reduced ulcerogenic potential . This suggests that N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may similarly exhibit anti-inflammatory effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that triazole derivatives can inhibit tumor growth through mechanisms such as thymidylate synthase inhibition. In a study involving various synthesized triazole compounds, some exhibited IC50 values ranging from 1.95 to 4.24 µM against cancer cell lines, indicating potent anticancer activity . The presence of the methoxy group in the structure appears to enhance this activity.

Antimicrobial Effects

Triazole derivatives have shown promising antimicrobial properties against various pathogens. In a synthesis study involving triazole-tethered compounds, some exhibited effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Study 1: Anti-inflammatory Activity

A study published in MDPI highlighted a specific triazole derivative that displayed significant anti-inflammatory effects in vivo. The compound was tested using a carrageenan-induced paw edema model in rats, demonstrating reduced inflammation compared to standard anti-inflammatory drugs .

Case Study 2: Anticancer Efficacy

Another investigation focused on a series of synthesized triazole derivatives where one compound showed remarkable activity against renal cancer cell lines (UO-31), achieving up to 20% increased antitumor efficacy compared to controls . This underscores the potential of triazole-containing compounds in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the pyrrolidinone moiety can interact with proteins or enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound 1,2,3-Triazole-4-carboxamide 3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl, 1-methyl ~317.3 (estimated) -
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, methylbenzenesulfonamide 589.1
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide Pyridazine 1,2,4-Triazolyl, methoxyphenyl, cyclopropanecarboxamido, methyl-D3 ~450 (estimated)
5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929837-67-2) 1,2,3-Triazole-4-carboxamide 4-Bromophenyl, 5-amino ~296.1 (estimated)
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Ethyl-methylpyrazole, dimethylpyridine, phenyl 374.4

Key Observations :

  • The target compound’s 1,2,3-triazole-4-carboxamide core is shared with CAS 929837-67-2 , but the latter lacks the pyrrolidinone and methoxy groups, which may influence solubility and target binding.
  • Chromen-4-one and pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) exhibit higher molecular weights and fluorinated aromatic systems, often associated with enhanced metabolic stability.
  • Methyl-D3 substitution in highlights isotopic labeling strategies for pharmacokinetic studies, a feature absent in the target compound.

Physicochemical Properties

However:

  • The compound in has an MP of 175–178°C, suggesting crystalline stability, likely due to sulfonamide and fluorophenyl groups.

Biological Activity

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly its interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Triazole ring : Known for its diverse biological activities.
  • Pyrrolidinone moiety : Implicated in various pharmacological effects.
  • Methoxy and carboxamide groups : Contributing to solubility and receptor binding.

The molecular formula is C16H20N4O3C_{16}H_{20}N_4O_3 with a molecular weight of approximately 320.36 g/mol.

This compound primarily targets the sigma-1 receptor , which plays a crucial role in various central nervous system functions. This compound acts as an allosteric modulator , influencing calcium signaling pathways that are vital for neuronal function and survival. The modulation of this receptor can lead to several therapeutic effects, including:

  • Antidepressant activity : By enhancing neurotransmitter release.
  • Cognition enhancement : Potentially beneficial in neurodegenerative conditions.
  • Anti-seizure effects : Through stabilization of neuronal excitability.

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity . For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation across various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast Cancer)1.1
Compound BHCT-116 (Colon Cancer)2.6
Compound CHepG2 (Liver Cancer)1.4

These findings suggest that this compound may possess similar anticancer properties due to its structural similarities to other active triazole compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies have demonstrated that triazole derivatives can exhibit potent activity against various bacterial strains:

Bacterial StrainMIC (μmol/mL)
E. coli0.0063
S. aureus0.0125

These results indicate a promising potential for this compound as an antimicrobial agent .

Case Studies

Recent studies have highlighted the efficacy of triazole compounds in clinical settings:

  • Study on Anticancer Effects : A study published in 2023 evaluated a series of triazole hybrids and found significant reductions in tumor size in animal models when treated with these compounds .
  • Antimicrobial Efficacy Evaluation : Another study demonstrated that triazole derivatives significantly reduced bacterial load in infected mice models compared to control groups .

Q & A

Q. Example Protocol :

Coupling step : React 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline using a carbodiimide coupling agent (e.g., EDC/HCl) in DMF.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Basic Research Question: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the methoxy group (δ ~3.8 ppm) and pyrrolidinone carbonyl (δ ~170 ppm) provide distinct signals .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL (for refinement) and WinGX (for data processing) resolves stereochemistry and packing interactions. Anisotropic displacement parameters must be refined to validate thermal motion models .
  • IR Spectroscopy : Confirms functional groups (e.g., triazole C=N stretch at ~1600 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .

Advanced Research Question: How can researchers optimize the synthesis of this compound for gram-scale production while maintaining reproducibility?

Methodological Answer:

  • Scale-up challenges :
    • Solvent volume : Reduce DMF usage by 30–40% to improve cost-efficiency and ease of purification .
    • Catalyst loading : Test lower concentrations of coupling agents (e.g., 1.1 equiv EDC) to minimize byproducts.
  • Process monitoring : Use thin-layer chromatography (TLC) or inline FTIR to track reaction progression .
  • Purification : Replace column chromatography with high-performance liquid chromatography (HPLC) for higher-purity isolates (>98%) .

Advanced Research Question: How should researchers resolve contradictions between computational molecular modeling and experimental crystallographic data during refinement?

Methodological Answer:

  • Validation tools : Use SHELXL’s L.S. restraints to align bond lengths/angles with density functional theory (DFT) predictions. Discrepancies in torsion angles may indicate conformational flexibility .
  • Software integration : Cross-validate WinGX (for geometry analysis) and ORTEP (for visualization) to identify outliers in displacement parameters .
  • Case example : If the triazole ring exhibits planar deviations >5°, re-examine hydrogen-bonding networks or solvent effects in the crystal lattice .

Advanced Research Question: What strategies are recommended for designing analogs to explore structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Core modifications :
    • Pyrrolidinone ring : Replace the 2-oxo group with a thione or imine to alter electron density .
    • Triazole substituents : Introduce halogens (e.g., Cl, F) at the phenyl ring to study steric and electronic effects on binding .
  • Functional group interconversion :
    • Methoxy group : Oxidize to a hydroxyl or replace with a trifluoromethyl group to modulate lipophilicity .
  • Biological testing : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) and molecular docking to prioritize candidates .

Advanced Research Question: How can researchers address low crystallinity issues during X-ray diffraction analysis of this compound?

Methodological Answer:

  • Crystallization optimization :
    • Solvent screening : Test mixed solvents (e.g., dichloromethane/methanol) to improve crystal growth .
    • Temperature gradients : Slow cooling (0.5°C/hour) from saturation promotes larger, higher-quality crystals .
  • Data collection : Use synchrotron radiation for weak diffractors or twinned crystals. SHELXD’s dual-space algorithm aids in solving incomplete datasets .

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